N,N'-Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine
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Overview
Description
N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two cyclohexyl groups and two methyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its utility as a ligand in various chemical reactions, particularly in the field of coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction proceeds through the formation of intermediate imines, which are subsequently reduced to the desired diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
On an industrial scale, the production of N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel are commonly used to enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal ions to form stable complexes, which can alter the reactivity and selectivity of the metal center. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups and no cyclohexyl groups.
N,N’-Diethyl-ethane-1,2-diamine: Contains ethyl groups instead of cyclohexyl groups.
N,N’-Dicyclohexyl-ethane-1,2-diamine: Lacks the methyl groups present in N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine.
Uniqueness
N,N’-Dicyclohexyl-N,N’-dimethyl-ethane-1,2-diamine is unique due to the presence of both cyclohexyl and methyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile ligand capable of forming stable complexes with a wide range of metal ions, enhancing its utility in various catalytic and industrial applications.
Properties
IUPAC Name |
N,N'-dicyclohexyl-N,N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-17(15-9-5-3-6-10-15)13-14-18(2)16-11-7-4-8-12-16/h15-16H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQIQFDQDMHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C1CCCCC1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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